5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid: is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chloro-2-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cycloaddition Reaction: : One common method for synthesizing 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a precursor such as a chloro-oxime using an oxidizing agent like sodium hypochlorite.
-
Halogenation and Substitution: : Another route involves the halogenation of a suitable phenyl isoxazole precursor followed by substitution reactions to introduce the chloro and fluoro groups. This can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The cycloaddition method is favored due to its efficiency and the relatively mild conditions required. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings.
Mechanism of Action
The mechanism by which 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their function. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Similar structure but with two fluorine atoms, leading to different electronic properties.
3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid: Contains a methyl group, altering its steric and electronic characteristics.
Uniqueness
5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNANLOBJRDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.